Propyl 2-amino-5-(pyrimidin-5-yl)benzoate Propyl 2-amino-5-(pyrimidin-5-yl)benzoate
Brand Name: Vulcanchem
CAS No.: 1379277-55-0
VCID: VC2942845
InChI: InChI=1S/C14H15N3O2/c1-2-5-19-14(18)12-6-10(3-4-13(12)15)11-7-16-9-17-8-11/h3-4,6-9H,2,5,15H2,1H3
SMILES: CCCOC(=O)C1=C(C=CC(=C1)C2=CN=CN=C2)N
Molecular Formula: C14H15N3O2
Molecular Weight: 257.29 g/mol

Propyl 2-amino-5-(pyrimidin-5-yl)benzoate

CAS No.: 1379277-55-0

Cat. No.: VC2942845

Molecular Formula: C14H15N3O2

Molecular Weight: 257.29 g/mol

* For research use only. Not for human or veterinary use.

Propyl 2-amino-5-(pyrimidin-5-yl)benzoate - 1379277-55-0

Specification

CAS No. 1379277-55-0
Molecular Formula C14H15N3O2
Molecular Weight 257.29 g/mol
IUPAC Name propyl 2-amino-5-pyrimidin-5-ylbenzoate
Standard InChI InChI=1S/C14H15N3O2/c1-2-5-19-14(18)12-6-10(3-4-13(12)15)11-7-16-9-17-8-11/h3-4,6-9H,2,5,15H2,1H3
Standard InChI Key MZUXENCQJUUBPW-UHFFFAOYSA-N
SMILES CCCOC(=O)C1=C(C=CC(=C1)C2=CN=CN=C2)N
Canonical SMILES CCCOC(=O)C1=C(C=CC(=C1)C2=CN=CN=C2)N

Introduction

Chemical Structure and Properties

Propyl 2-amino-5-(pyrimidin-5-yl)benzoate consists of a benzoate backbone substituted with an amino group at the 2-position and a pyrimidin-5-yl group at the 5-position, with the carboxylic acid function esterified with a propyl chain. This arrangement of functional groups creates a molecule with distinct physicochemical properties and biological interaction potential .

Basic Identification

The compound is identified through various standard chemical identifiers as summarized in the following table:

ParameterValue
IUPAC NamePropyl 2-amino-5-(pyrimidin-5-yl)benzoate
CAS Number1379277-55-0
Molecular FormulaC₁₄H₁₅N₃O₂
Molecular Weight257.29 g/mol
InChI KeyMZUXENCQJUUBPW-UHFFFAOYSA-N
Monoisotopic Mass257.116427

The structural features include three nitrogen atoms (one in the amino group and two in the pyrimidine ring), two oxygen atoms (in the ester function), and aromatic rings that contribute to the compound's stability and interaction capabilities .

Physical and Chemical Properties

The physical and chemical properties of propyl 2-amino-5-(pyrimidin-5-yl)benzoate are influenced by its structural components:

PropertyCharacteristic
AppearanceCrystalline solid
SolubilitySoluble in organic solvents (e.g., DMSO, methanol); limited water solubility
LogPEstimated between a moderate range indicating balanced lipophilicity
Hydrogen Bond Donors2 (amino group)
Hydrogen Bond Acceptors5 (nitrogen atoms and oxygen atoms)

These properties influence the compound's behavior in biological systems and its potential pharmacokinetic profile for drug development applications.

Synthesis Methods

The synthesis of propyl 2-amino-5-(pyrimidin-5-yl)benzoate typically employs a combination of established synthetic organic chemistry techniques, with particular emphasis on aromatic substitution reactions and esterification procedures.

Esterification Approaches

The primary method for synthesizing propyl 2-amino-5-(pyrimidin-5-yl)benzoate involves the esterification of 2-amino-5-(pyrimidin-5-yl)benzoic acid with propanol. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds under reflux conditions, and the final product is purified through recrystallization.

The general reaction can be represented as:
2-amino-5-(pyrimidin-5-yl)benzoic acid + propanol → propyl 2-amino-5-(pyrimidin-5-yl)benzoate + water

Cross-Coupling Strategies

For constructing the pyrimidine-substituted benzoate backbone, Suzuki-Miyaura cross-coupling reactions are commonly employed. This palladium-catalyzed reaction connects the benzoate unit with the pyrimidine moiety. The process typically involves:

  • Preparation of a brominated or borylated benzoate precursor

  • Coupling with the complementary pyrimidine partner (brominated pyrimidine or pyrimidine boronic acid)

  • Catalysis with palladium complexes such as Pd(dppf)Cl₂

The synthetic strategy shares similarities with approaches used for quinazolinone-based compounds, where C-5 aryl substitution is achieved through Suzuki-Miyaura cross-coupling reactions with boronic acids .

Chemical Reactivity

Propyl 2-amino-5-(pyrimidin-5-yl)benzoate demonstrates characteristic reactivity patterns associated with its functional groups, enabling various chemical transformations relevant to medicinal chemistry and drug development.

Ester Hydrolysis and Functionalization

The propyl ester group undergoes hydrolysis under acidic or basic conditions, producing the corresponding carboxylic acid. This reactivity is pivotal for generating intermediates that can undergo further derivatization:

Base-Catalyzed Hydrolysis: Treatment with NaOH/EtOH at reflux produces 2-amino-5-(pyrimidin-5-yl)benzoic acid. This conversion is analogous to transformations observed in pyrimidine-containing anticancer agents.

Acid-Catalyzed Transesterification: In methanol with H₂SO₄, the propyl ester can be converted to a methyl ester, allowing for modifications that affect the compound's solubility profile.

Nucleophilic Aromatic Substitution

The pyrimidine moiety in the compound is susceptible to nucleophilic aromatic substitution (NAS) at electron-deficient positions, particularly at C2 and C4. The reactivity is influenced by the electronic effects of substituents:

Reaction ConditionsProductYield (%)
Cl⁻ substitution with NH₃ (100°C)2-Amino-5-(2-aminopyrimidin-5-yl)benzoate78
Br⁻ substitution with morpholineMorpholine-substituted pyrimidine derivative65

Electron-withdrawing groups enhance NAS reactivity at C4 of the pyrimidine ring, providing opportunities for structural diversification.

Amino Group Reactivity

The 2-amino group on the benzoate ring serves as a nucleophilic center for various transformations:

  • Acylation reactions with acid chlorides or anhydrides

  • Reductive amination with aldehydes or ketones

  • Formation of amide bonds through coupling reactions

These transformations allow for the creation of a library of derivatives with modified physical, chemical, and biological properties.

Biological Activities

Research has revealed several potential biological applications for propyl 2-amino-5-(pyrimidin-5-yl)benzoate, with particular emphasis on its anticancer and anti-inflammatory properties.

Anticancer Properties

Propyl 2-amino-5-(pyrimidin-5-yl)benzoate exhibits significant antitumor properties through multiple mechanisms:

Cell Cycle Regulation: The compound induces cell cycle arrest in the G1 phase, preventing cancer cells from progressing to DNA synthesis.

Apoptosis Induction: It promotes programmed cell death in tumor cells by:

  • Activating caspase enzymes

  • Increasing expression of pro-apoptotic proteins (Bax)

  • Decreasing anti-apoptotic proteins (Bcl-2)

Enzyme Inhibition: The compound inhibits enzymes involved in nucleotide synthesis, which is critical for rapidly dividing cancer cells.

Anti-inflammatory Effects

Studies suggest that propyl 2-amino-5-(pyrimidin-5-yl)benzoate modulates inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Its effects include:

  • Reduction of inflammatory markers in vitro

  • Modulation of cytokine production

  • Interference with inflammatory signaling cascades

Structure-Activity Relationship

Research on structure-activity relationships has demonstrated that modifications to the compound's structure can significantly influence its biological activity:

Structural ModificationEffect on Activity
Alterations to pyrimidine substituentsEnhanced potency against specific cancer cell lines
Modifications to the ester chain lengthChanges in membrane permeability and bioavailability
Substitution of the amino groupVaried effects on target binding and selectivity

These findings provide valuable insights for the rational design of more potent and selective derivatives.

Mechanism of Action

The biological activities of propyl 2-amino-5-(pyrimidin-5-yl)benzoate stem from its interactions with specific molecular targets within cellular systems.

Molecular Interactions

The compound's structure facilitates several types of molecular interactions:

  • Hydrogen Bonding: The amino group and pyrimidine nitrogen atoms can form hydrogen bonds with biological molecules, influencing their function.

  • Aromatic Interactions: The aromatic rings engage in π-π stacking with complementary structures in proteins and nucleic acids.

  • Electrostatic Interactions: The polarized bonds contribute to electrostatic interactions with charged residues in target biomolecules.

Target Engagement

While specific molecular targets vary depending on the biological context, several mechanisms have been proposed:

Enzyme Inhibition: The compound may inhibit enzymes involved in cellular proliferation or inflammation, disrupting critical pathways for disease progression.

Receptor Modulation: Its structure allows for interaction with cell surface receptors or nuclear receptors that regulate gene expression.

Signaling Pathway Interference: By interacting with components of signaling cascades, the compound can modulate cellular responses to external stimuli.

Comparative Analysis

Understanding propyl 2-amino-5-(pyrimidin-5-yl)benzoate in the context of related compounds provides valuable insights into its distinctive properties and potential applications.

Comparison with Related Pyrimidine Derivatives

Pyrimidine-containing compounds constitute an important class of medicinal agents. Propyl 2-amino-5-(pyrimidin-5-yl)benzoate shares structural similarities with other bioactive pyrimidine derivatives but offers a unique combination of features:

Compound ClassShared FeaturesDistinguishing Characteristics
Pyrimidine nucleosidesPyrimidine baseLacks sugar moiety; contains benzoate
Quinazolin-4-one derivativesNitrogen heterocyclesDifferent ring fusion pattern
Diaminofuro[2,3-d]pyrimidinesPyrimidine with amino groupsDifferent ring system and substitution pattern

The comparison with quinazolin-4-one based hydroxamic acids, which function as dual PI3K/HDAC inhibitors, suggests potential mechanistic similarities while highlighting structural differences that may confer unique target selectivity .

Structure-Property Relationships

The structural features of propyl 2-amino-5-(pyrimidin-5-yl)benzoate influence its physicochemical and biological properties:

  • Ester Moiety: The propyl ester contributes to lipophilicity and membrane permeability while serving as a potential site for prodrug development.

  • Amino Group: Provides hydrogen bonding capabilities and serves as a synthetic handle for further derivatization.

  • Pyrimidine Ring: Contributes to target recognition and binding through its distinctive electronic properties and hydrogen bonding pattern .

Research Applications

Propyl 2-amino-5-(pyrimidin-5-yl)benzoate serves various research purposes beyond its direct biological activities.

Medicinal Chemistry

In medicinal chemistry, the compound functions as:

  • Lead Compound: A starting point for the development of more potent and selective therapeutic agents.

  • Pharmacophore Model: Helps in understanding the essential structural features required for biological activity.

  • Scaffold for Library Development: Enables the creation of compound libraries through systematic modification of functional groups.

Biochemical Probing

The compound's ability to form hydrogen bonds with biomolecules makes it valuable as a biochemical probe for studying cellular mechanisms. It can be used to:

  • Investigate protein-ligand interactions

  • Probe binding sites of potential drug targets

  • Elucidate mechanisms of cellular processes

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